

## Application Notes and Protocols for In vivo Xenograft Models Using NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NPS-1034  |           |
| Cat. No.:            | B15566274 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily known as a dual inhibitor of MET and AXL, NPS-1034 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] Its mechanism of action involves the inhibition of signaling pathways that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1][3] Furthermore, NPS-1034 has been shown to be effective in cancer models resistant to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[4] Recent studies have also identified its inhibitory effects on ROS1 and TNFRSF1A signaling pathways, highlighting its multi-targeted profile.[5]

These application notes provide a comprehensive overview of the use of **NPS-1034** in in vivo xenograft models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.

#### **Data Presentation**

## Table 1: In Vitro IC50 Values of NPS-1034 in Various Cancer Cell Lines



| Cell Line | Cancer Type    | Target(s) | IC50 (nM) | Reference |
|-----------|----------------|-----------|-----------|-----------|
| MKN45     | Gastric Cancer | MET       | 112.7     | [2][6]    |
| SNU638    | Gastric Cancer | MET       | 190.3     | [2][6]    |
| HCC827/ER | NSCLC          | AXL       | -         | [6]       |
| Various   | -              | AXL       | 10.3      | [2][6]    |
| Various   | -              | MET       | 48        | [2][6]    |

Note: IC50 values can vary depending on the specific assay conditions.

# Table 2: Summary of In Vivo Xenograft Studies with NPS-1034



| Cancer<br>Type                              | Cell Line | Animal<br>Model | NPS-1034<br>Dose &<br>Route | Key<br>Findings                                                                                                                          | Reference |
|---------------------------------------------|-----------|-----------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC) | HCC827/GR | SCID Mice       | 10 mg/kg,<br>p.o.           | Decreased tumor growth, inhibited tumor proliferation, induced apoptosis. Enhanced tumor growth inhibition when combined with gefitinib. | [2][4]    |
| Gastric<br>Cancer                           | MKN45     | Nude Mice       | 30 mg/kg,<br>p.o.           | Decreased<br>tumor growth,<br>inhibited<br>angiogenesis,<br>promoted<br>apoptosis.                                                       | [2]       |
| Renal Cell<br>Carcinoma<br>(RCC)            | Renca-luc | BALB/c Mice     | 10 or 30<br>mg/kg, p.o.     | Significantly alleviated tumor burden, inhibited cell proliferation in a lung metastatic model.                                          | [7][8]    |

# Signaling Pathways and Experimental Workflows NPS-1034 Mechanism of Action







**NPS-1034** exerts its anti-tumor effects by inhibiting multiple signaling pathways critical for cancer progression. The diagram below illustrates the primary targets of **NPS-1034** and their downstream effects.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NPS-1034, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In vivo Xenograft Models Using NPS-1034]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566274#in-vivo-xenograft-model-using-nps-1034]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com